3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine
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Overview
Description
Molecular Structure Analysis
The molecule contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Attached to this ring are two sulfonyl groups, which consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the sulfonyl groups and the azetidine ring. The sulfonyl groups could potentially undergo reactions with nucleophiles, and the azetidine ring could potentially be opened under certain conditions .
Scientific Research Applications
Molecular Structure and Docking Studies
The molecular structure of compounds closely related to 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine has been extensively studied through X-ray crystallography and molecular docking studies. These compounds are analyzed for their potential interactions within biological systems, particularly focusing on their binding orientations and interactions within enzyme active sites. Such studies contribute to understanding the compound's potential as COX-2 inhibitors, highlighting its relevance in medicinal chemistry research for developing new therapeutic agents (Al-Hourani et al., 2015).
Synthesis and Chemical Reactions
Research has been conducted on the synthesis of pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives through a gold-catalyzed rearrangement. This synthesis process demonstrates the compound's utility in organic synthesis, offering a pathway to create diverse chemical structures with potential biological activities (Pertschi et al., 2017).
Antimicrobial Activities
Another research avenue explores the antimicrobial properties of Azetidin-2-one-based Phenyl Sulfonyl Pyrazoline Derivatives. Such studies indicate the compound's potential in developing new antimicrobial agents, showcasing its importance in addressing microbial resistance issues (Shah et al., 2014).
Ring Expansion Studies
The compound also plays a role in the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-Hydroxyalkyl)azetidines. This research highlights the compound's significance in synthetic organic chemistry, providing methods to generate new cyclic structures with potential pharmacological properties (Durrat et al., 2008).
Anticancer Activity
Novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine were synthesized and evaluated for their cytotoxic activity in various human cancer cell lines. Such studies underscore the compound's relevance in cancer research, particularly in the synthesis of new anticancer agents (Lewandowska et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-ethoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-2-24-14-5-9-16(10-6-14)26(22,23)19-11-17(12-19)25(20,21)15-7-3-13(18)4-8-15/h3-10,17H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCUSTQVRTUODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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